BZ-Val-gly-arg-amc trifluoroacetate salt
CAS No.:
Cat. No.: VC16542939
Molecular Formula: C30H37N7O6
Molecular Weight: 591.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H37N7O6 |
|---|---|
| Molecular Weight | 591.7 g/mol |
| IUPAC Name | N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
| Standard InChI | InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33) |
| Standard InChI Key | PDUGCIODBWSTTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
BZ-Val-Gly-Arg-AMC trifluoroacetate salt is characterized by a benzoyl group, a tripeptide sequence (Val-Gly-Arg), and the fluorogenic AMC reporter. The trifluoroacetate counterion enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO) . Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 705.7 g/mol |
| Appearance | White powder |
| Solubility | Soluble in DMSO; aqueous buffers at ≤1 mM |
| Storage Conditions | -15°C (powder); -20°C for DMSO solutions |
| Fluorescence | Excitation: 380 nm; Emission: 460 nm |
The compound’s stability is notable, with a shelf life of ≥2 years when stored as a powder, though DMSO solutions degrade within one month .
Synthesis and Structural Features
The synthesis of BZ-Val-Gly-Arg-AMC trifluoroacetate salt employs solid-phase peptide synthesis (SPPS):
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Resin Activation: A Rink amide MBHA resin (0.31 mmol/g) is functionalized with the C-terminal arginine residue using Fmoc chemistry.
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Peptide Elongation: Sequential coupling of glycine, valine, and benzoyl-protected amino acids is performed using -diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
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AMC Conjugation: The AMC fluorophore is attached via amide bond formation at the N-terminus.
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Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by HPLC purification to ≥98% purity .
Critical to its function is the Arg-AMC bond, which is selectively hydrolyzed by trypsin-like proteases. Substitutions at the P2 position (e.g., Thr → Val) reduce catalytic efficiency by 10-fold, underscoring the importance of polar residues (Ser/Thr) for substrate recognition .
Mechanism of Proteolytic Activity
BZ-Val-Gly-Arg-AMC acts as a substrate for serine proteases, particularly the 20S proteasome’s β2 subunit. Upon hydrolysis, the released AMC generates a fluorescence signal proportional to enzymatic activity :
Kinetic Parameters:
This substrate’s selectivity for trypsin-like activity complements other proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), enabling multiplexed assays .
Applications in Biomedical Research
Proteasome Activity Profiling
BZ-Val-Gly-Arg-AMC is integral to studying proteasome dysfunction in neurodegenerative diseases. For example, Gillardon et al. (2007) used it to demonstrate that Alzheimer’s disease-associated 20S proteasomes retain trypsin-like activity despite post-translational modifications . Similarly, Lightcap et al. (2000) applied it to quantify proteasome inhibition by PS-341 (bortezomib), a therapeutic agent for multiple myeloma .
Drug Discovery
The substrate enables high-throughput screening of protease inhibitors. In thrombin inhibition assays, Z-Gly-Gly-Arg-AMC (a structural analog) revealed IC values for macrocyclic inhibitors, with calculations using the Cheng-Prusoff equation . Such studies inform the development of anticoagulants and anticancer drugs .
Cellular Signaling Studies
BZ-Val-Gly-Arg-AMC trifluoroacetate salt activates the ERK pathway, implicating proteasome activity in mitogen-activated protein kinase (MAPK) signaling. This has implications for cancer research, where ERK dysregulation is common.
Comparative Analysis with Related Substrates
| Substrate | Target Activity | (μM) | (s) | Applications |
|---|---|---|---|---|
| BZ-Val-Gly-Arg-AMC | Trypsin-like (20S β2) | 20.4 | 3.3 | Neurodegeneration, cancer |
| Suc-LLVY-AMC | Chymotrypsin-like (20S β5) | 50.1 | 4.8 | Drug resistance studies |
| Z-LLE-AMC | PGPH (20S β1) | 35.2 | 2.1 | Antigen processing |
BZ-Val-Gly-Arg-AMC’s specificity for β2 subunits makes it indispensable for dissecting proteasome isoform contributions to disease .
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